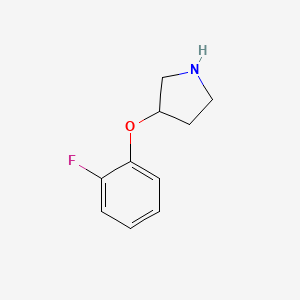

3-(2-Fluorophenoxy)pyrrolidine

Descripción general

Descripción

3-(2-Fluorophenoxy)pyrrolidine: is a chemical compound with the molecular formula C10H12FNO It is characterized by the presence of a pyrrolidine ring substituted with a 2-fluorophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)pyrrolidine typically involves the reaction of 2-fluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-fluorophenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the fluorine atom.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that 3-(2-Fluorophenoxy)pyrrolidine exhibits significant antitumor effects, particularly in models bearing tumors dependent on mutant JAK2 signaling. In a study conducted on mouse models, treatment with varying doses of the compound resulted in substantial tumor reduction and improvement in health metrics, such as normalization of spleen and liver weights.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The findings support its application in treating bacterial infections, which is crucial given the rise of antibiotic resistance.

Enzyme Inhibition

Pyrrolidine derivatives have been reported to exhibit inhibitory effects on key enzymes relevant to disease processes. For instance, studies have shown that certain pyrrolidine derivatives can inhibit glycosidase and aldose reductase enzymes, which are implicated in diabetic complications . This positions this compound as a candidate for further development in diabetes-related therapies.

Case Study 1: Antitumor Efficacy

A specific study focused on the antitumor activity of this compound revealed its potential as a therapeutic agent for tumors associated with JAK2 mutations. The study utilized a variety of dosing regimens to assess tumor size reduction and overall health improvement in treated mice, demonstrating promising results that warrant further investigation into dosing strategies and long-term effects.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that this compound exhibited significant inhibition against both types of bacteria tested, highlighting its potential role as a new antibacterial agent amidst rising antibiotic resistance concerns.

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The pyrrolidine ring can contribute to the overall three-dimensional structure, influencing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenoxy)pyrrolidine

- 3-(2-Bromophenoxy)pyrrolidine

- 3-(2-Methylphenoxy)pyrrolidine

Uniqueness

3-(2-Fluorophenoxy)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, or methyl analogs.

Actividad Biológica

3-(2-Fluorophenoxy)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological targets, mechanisms of action, and relevant case studies.

- Chemical Formula: C10H12FNO

- Molecular Weight: 181.21 g/mol

- CAS Number: 946681-67-0

This compound has been shown to interact with multiple biological targets, including enzymes and receptors. Its activity is primarily attributed to its ability to modulate biochemical pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has demonstrated inhibitory effects on specific enzymes critical for bacterial survival, particularly in multidrug-resistant strains.

- Receptor Modulation: It interacts with various receptors, influencing signaling pathways that can lead to therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has been identified as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a significant target for combating antibiotic resistance.

Cytotoxicity and Selectivity

In vitro assays have demonstrated that while this compound exhibits antibacterial activity, it shows low cytotoxicity against human cell lines, indicating a favorable therapeutic index.

- Cytotoxicity Assay Results:

- Cell Line Tested: Human epithelial cells

- Results: Minimal cytotoxic effects observed at concentrations effective against bacterial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the pyrrolidine ring or the phenoxy group can significantly alter its potency and selectivity for various targets.

Notable Structural Features:

- Fluorine Substitution: The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to certain biological targets.

- Pyrrolidine Core: Essential for maintaining the structural integrity required for biological activity.

Future Directions

Research is ongoing to optimize the pharmacological properties of this compound through structural modifications. The goal is to enhance its efficacy against resistant bacterial strains while minimizing side effects.

Potential Research Areas:

- Development of analogs with improved potency and selectivity.

- Exploration of combination therapies with existing antibiotics to overcome resistance.

- Investigation into additional biological activities beyond antibacterial effects.

Propiedades

IUPAC Name |

3-(2-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSXAGXHQORMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647896 | |

| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-67-0 | |

| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.